molecular formula C5H12N2O2 B13269905 4-Amino-3-methoxybutanamide

4-Amino-3-methoxybutanamide

Cat. No.: B13269905
M. Wt: 132.16 g/mol
InChI Key: AEBUFXQFNREKLG-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybutanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanamide, featuring an amino group at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybutanamide typically involves the reaction of 3-methoxybutanoic acid with ammonia or an amine source under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide via aminolysis. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of hydrazine hydrate as a reducing agent is common, as it avoids the risks associated with hydrogen gas and simplifies the reaction setup .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybutanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

4-Amino-3-methoxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Amino-3-methoxybenzamide
  • 3-Amino-4-methoxybutanamide
  • 4-Amino-2-methoxybutanamide

Comparison: 4-Amino-3-methoxybutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methoxy group at the third position can influence its interaction with biological targets, making it more or less effective compared to similar compounds .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

4-amino-3-methoxybutanamide

InChI

InChI=1S/C5H12N2O2/c1-9-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)

InChI Key

AEBUFXQFNREKLG-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)N)CN

Origin of Product

United States

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